molecular formula C8H9NO2 B2758708 N-Allylfuran-3-carboxamide CAS No. 743420-68-0

N-Allylfuran-3-carboxamide

Cat. No. B2758708
CAS RN: 743420-68-0
M. Wt: 151.165
InChI Key: BFGDZPWSPKYMBW-UHFFFAOYSA-N
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Description

N-Allylfuran-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a furan derivative that has been synthesized using various methods.

Scientific Research Applications

Novel Synthetic Applications

Research has explored the utility of N-Allylfuran-3-carboxamide derivatives in various synthetic applications, highlighting their versatility in organic synthesis. For instance, N-allylynamides have been converted into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives using gold-catalyzed oxidative cyclopropanation, showcasing the potential for creating complex molecular architectures from simpler structures. This method, facilitated by IMesAuCl/AgBF4 as the catalyst and pyridine N-oxide as the oxidant, underscores the adaptability of this compound derivatives in facilitating novel synthetic routes (Wang et al., 2013).

Advancements in Cross-Coupling Reactions

Significant advancements have been made in utilizing this compound derivatives for cross-coupling reactions. A series of well-defined, air- and moisture-stable palladium/N-heterocyclic carbene (Pd/NHC) complexes have demonstrated efficacy in Suzuki-Miyaura cross-coupling, catalytic dehalogenation of aryl halides, and aryl amination. These complexes offer a robust platform for the development of efficient and versatile methods for C-N bond formation, highlighting the pivotal role of this compound derivatives in modern synthetic chemistry (Navarro et al., 2004).

Exploration in Medicinal Chemistry

In the realm of medicinal chemistry, this compound derivatives have found applications as potent and selective modulators of biological targets. For example, the identification of human S100A9 as a novel target for the treatment of autoimmune disease via binding to quinoline-3-carboxamides showcases the therapeutic potential of this compound derivatives. This interaction, dependent on both Zn++ and Ca++, highlights the specificity and potential efficacy of these compounds in modulating immune responses, offering new avenues for the treatment of autoimmune conditions (Björk et al., 2009).

Contributions to Antifouling Technology

Research into the antifouling properties of polyamide membranes has also benefited from the study of this compound derivatives. Studies have demonstrated that reducing the density of surface carboxyl groups, which can be achieved through the incorporation of this compound derivatives, improves the antifouling properties of these membranes. This application is particularly relevant in environmental science and technology, where efficient and durable filtration systems are crucial for water purification and treatment processes (Mo et al., 2012).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by N-Allylfuran-3-carboxamide are not yet fully understood. Given its antitumor activity, it is likely that the compound affects pathways related to cell proliferation and survival.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. These properties are crucial for understanding the compound’s bioavailability and its overall effectiveness as a therapeutic agent. Future research should focus on these aspects to optimize the compound’s therapeutic potential .

Result of Action

This compound has been found to exhibit antiproliferative activity against certain cancer cell lines. In a study of 34 different synthesized compounds, 22 active compounds, including this compound, exhibited inhibitory action against the HCT-116 cells, with IC50 values ranging from 0.11 mg/ml to 0.78 mg/ml . This suggests that the compound may induce programmed cell death in cancer cells.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. .

properties

IUPAC Name

N-prop-2-enylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-4-9-8(10)7-3-5-11-6-7/h2-3,5-6H,1,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGDZPWSPKYMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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